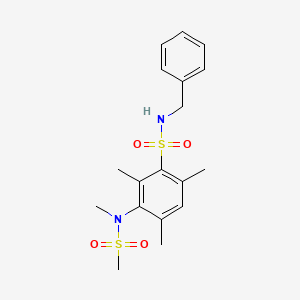
N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzene sulfonamides with various reagents to introduce different functional groups that can enhance the compound's inhibitory activity against specific isoforms of carbonic anhydrase. For example, the introduction of a 4,5,6,7-tetrachlorophthalimide moiety has been shown to result in compounds with very good in vitro human carbonic anhydrase inhibitory properties . Similarly, the incorporation of flexible triazole moieties into benzenesulfonamide compounds has led to the creation of potent inhibitors with significant intraocular pressure-lowering activity in an animal model of glaucoma .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure-activity relationship (SAR) studies indicate that the introduction of specific substituents can significantly affect the inhibitory potency and selectivity of these compounds against different isoforms of carbonic anhydrase . For instance, the presence of a phenyl or tolyl tail has been shown to modulate the interactions of the ligands with the active sites of the enzyme, leading to selective inhibition of the tumor-associated hCA IX isoform .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including acylation, to
Applications De Recherche Scientifique
Structural and Medicinal Applications : Benzenesulfonamide derivatives, including carbamoylsulfonamide compounds, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural properties have potential for medicinal applications (Siddiqui et al., 2008).
Rearrangement Reactions : N-substituted benzenesulfonamide derivatives undergo rearrangement reactions under certain conditions, contributing to the synthesis of other compounds, such as p-methylsulfonylphenylacetic acid (Dohmori, 1964).
Synthetic Applications : Benzenesulfonamide is a powerful Directed Metalation Group (DMG) with vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology, beneficial in heterocyclic synthesis and concomitant rearrangements (Familoni, 2002).
Anticancer Potential : Novel N-acylbenzenesulfonamides have shown anticancer activity toward various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2015).
Inhibitory Properties : Some benzenesulfonamide derivatives act as inhibitors for enzymes such as membrane-bound phospholipase A2, indicating their potential in treating conditions like myocardial infarction (Oinuma et al., 1991).
Antimicrobial Activity : N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial activity against various bacteria, showing potential in the development of new antimicrobial agents (Ijuomah et al., 2022).
Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, particularly those with singlet oxygen quantum yield, are suitable for photodynamic therapy, especially in treating cancer (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors (CAIs), unraveling aspects of their inhibition mechanism (Di Fiore et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKBNDIYQLVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)
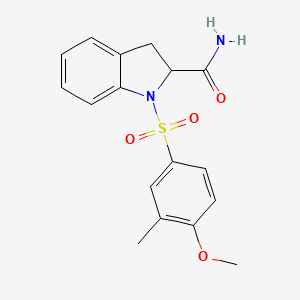
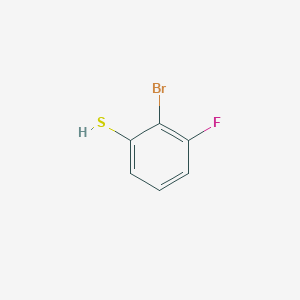
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
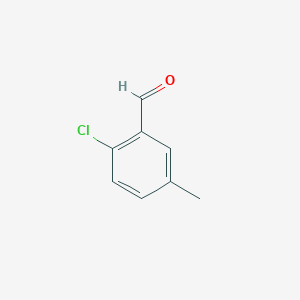
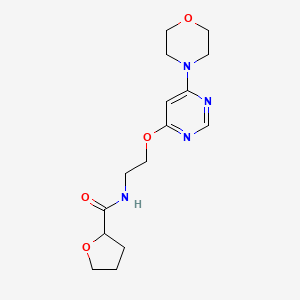
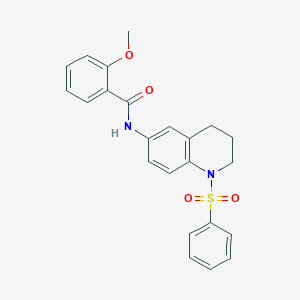
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
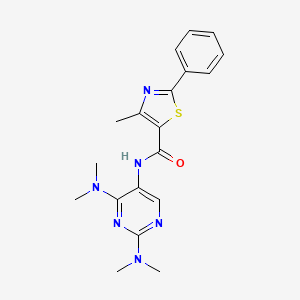
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)